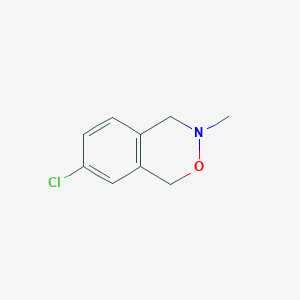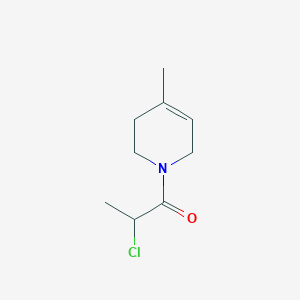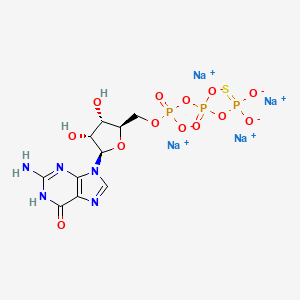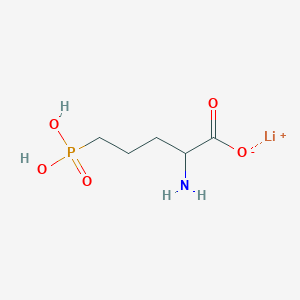
1H-2,3-Benzoxazine, 3,4-dihydro-7-chloro-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-2,3-Benzoxazine, 3,4-dihydro-7-chloro-3-methyl- is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by the presence of a benzene ring fused with an oxazine ring, which contains nitrogen and oxygen atoms. The addition of a chlorine atom at the 7th position and a methyl group at the 3rd position further distinguishes this compound.
Vorbereitungsmethoden
The synthesis of 1H-2,3-Benzoxazine, 3,4-dihydro-7-chloro-3-methyl- can be achieved through several methods. One common approach involves the reaction of 3-chloroaniline with formaldehyde and a suitable phenol derivative under acidic conditions. The reaction proceeds through the formation of an intermediate N-hydroxymethylamine, which then cyclizes to form the benzoxazine ring . Industrial production methods often utilize solvent-free microwave thermolysis, which is a rapid, high-yielding, and environmentally friendly protocol .
Analyse Chemischer Reaktionen
1H-2,3-Benzoxazine, 3,4-dihydro-7-chloro-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1H-2,3-Benzoxazine, 3,4-dihydro-7-chloro-3-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Benzoxazines are used in the production of high-performance polymers and resins.
Wirkmechanismus
The mechanism of action of 1H-2,3-Benzoxazine, 3,4-dihydro-7-chloro-3-methyl- involves its interaction with various molecular targets and pathways. For instance, it can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1H-2,3-Benzoxazine, 3,4-dihydro-7-chloro-3-methyl- can be compared with other similar compounds, such as:
3,4-Dihydro-3-methyl-1H-2,3-benzoxazine: Lacks the chlorine atom at the 7th position.
6-Chloro-8-methyl-2H-3,1-benzoxazine-2,4 (1H)-dione: Contains an additional oxo group at the 2,4 positions.
The uniqueness of 1H-2,3-Benzoxazine, 3,4-dihydro-7-chloro-3-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
21038-14-2 |
|---|---|
Molekularformel |
C9H10ClNO |
Molekulargewicht |
183.63 g/mol |
IUPAC-Name |
7-chloro-3-methyl-1,4-dihydro-2,3-benzoxazine |
InChI |
InChI=1S/C9H10ClNO/c1-11-5-7-2-3-9(10)4-8(7)6-12-11/h2-4H,5-6H2,1H3 |
InChI-Schlüssel |
IKGDGLRBESDXOX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC2=C(CO1)C=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,3-dimethyl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyrazine](/img/structure/B13816676.png)



![2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13816704.png)






